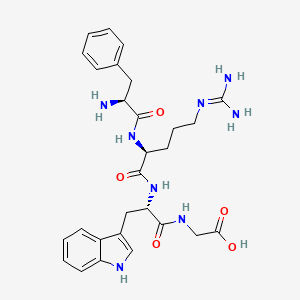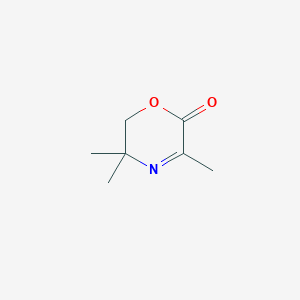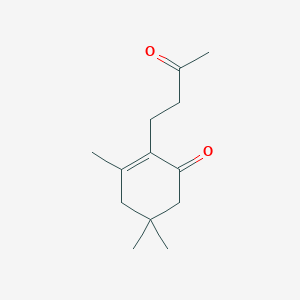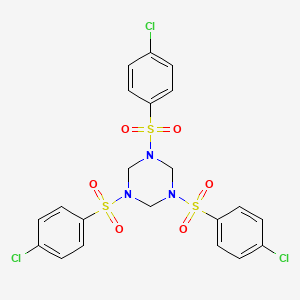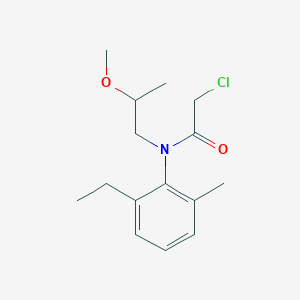
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of acetamide and is often used as an analytical reference standard.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide has several scientific research applications:
Chemistry: Used as an analytical reference standard for the determination of related compounds in environmental samples.
Biology: Studied for its potential effects on biological systems and its role as a metabolite.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetochlor: A related herbicide with similar structural features.
Metolachlor: Another herbicide with comparable applications and chemical properties.
Alachlor: Shares structural similarities and is used in similar agricultural contexts.
Uniqueness
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
51218-46-3 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)10-12(3)19-4/h6-8,12H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
PYUKEAQRDBTYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N(CC(C)OC)C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



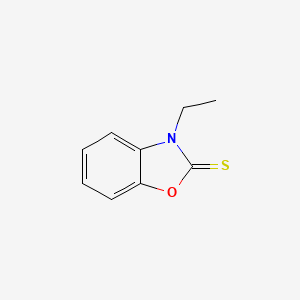
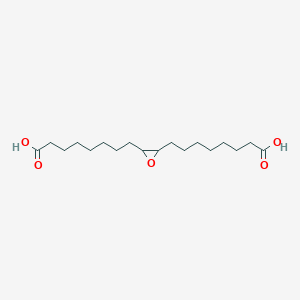
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
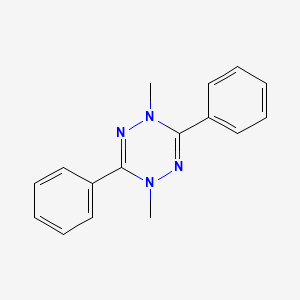

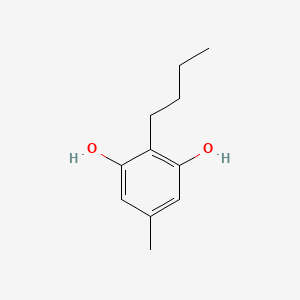
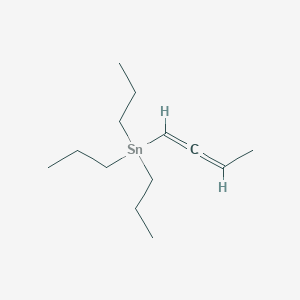

![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
